molecular formula C12H10BrNO3S2 B5162547 (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5162547
M. Wt: 360.3 g/mol
InChI Key: RORVDBWQFHWTSV-RUDMXATFSA-N
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Description

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the bromination of 3-ethoxy-2-hydroxybenzaldehyde to introduce the bromine atom. This is followed by a condensation reaction with thiosemicarbazide to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of cancer cells and reduce inflammation in animal models.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the modification of polymers and other materials to achieve desired characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria and fungi, leading to cell death. In anticancer research, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from these similar compounds is its unique combination of a bromine atom, an ethoxy group, and a thiazolidinone ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-2-17-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(18)19-9/h3-5,15H,2H2,1H3,(H,14,16,18)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVDBWQFHWTSV-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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